molecular formula C18H16FNO2 B480310 1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 432003-58-2

1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B480310
CAS RN: 432003-58-2
M. Wt: 297.3g/mol
InChI Key: ROCRNIAZIISJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C17H14FNO2 . It has a molecular weight of 283.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14FNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.3 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Indole derivatives, like those synthesized by Vijaya Laxmi and Rajitha (2010), have shown antimicrobial activities against various pathogens. These compounds were synthesized through a process involving condensation reactions and screened for their efficacy against fungal species such as C. albicans and bacteria like E. coli, demonstrating potential as antimicrobial agents (S. Vijaya Laxmi & B. Rajitha, 2010).

Chemical Synthesis and Reactivity

The study by Suzdalev and Den’kina (2011) on the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions with active methylene compounds provides insight into the reactivity of such indole derivatives, suggesting their utility in creating a range of chemically diverse products through crotonic condensation reactions (K. Suzdalev & S. V. Den’kina, 2011).

Tyrosinase Inhibition

Indole-3-carbaldehyde isolated from fungus YL185 exhibited tyrosinase inhibitory activity, suggesting its potential in the development of treatments for conditions related to melanin production, such as hyperpigmentation. This study underscores the potential of indole derivatives in dermatological applications (K. Shimizu et al., 2003).

Antifertility Activity

A study by Joshi, Pathak, and Chaturvedi (1986) on the synthesis of new fluorine-containing indole derivatives and their antifertility activity highlights the potential of such compounds in reproductive health research. One of the synthesized compounds exhibited pronounced antifertility effects, opening avenues for the development of novel contraceptive agents (K. Joshi, V. N. Pathak & R. Chaturvedi, 1986).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCRNIAZIISJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.